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molecular formula C9H8Cl2O B2423508 2-Chloro-3-(2-chlorophenyl)propanal CAS No. 207463-28-3

2-Chloro-3-(2-chlorophenyl)propanal

Cat. No. B2423508
M. Wt: 203.06
InChI Key: OFIITVGIPGZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759335B2

Procedure details

To a solution of 2-chloroaniline (12.7 g, 100. mmol) in hydrochloric acid (20% aqueous solution, 40 mL) was added dropwise a solution of sodium nitrite (7.5 g, 110 mmol) in water (20 mL) at 0 to 5° C. After stirring for 10 minutes, a cooled solution of acrolin (15 g, 270 mmol) in acetone (100 mL) containing calcium oxide (2.0 g, 36 mmol) was added gradually, and then followed by a solution of cuprous chloride (1 g, 10 mmol) in acetone (10 mL) containing hydrochloric acid (20% aqueous solution, 2 mL). The mixture was stirred at 0 to 30° C. for 3 hours and then extracted three times with dichloromethane (100 mL). The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium chloride. The organic layer was separated, dried over sodium sulfate, and evaporated to dryness to give a black viscous oil. The crude product was passed through a short silica gel column to give 12 g of crude product, which was used directly in the next step.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[O-2:13].[Ca+2]>Cl.O.CC(C)=O>[Cl:1][CH:2]([CH2:8][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1])[CH:3]=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
7.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous chloride
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0 to 30° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a black viscous oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C=O)CC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 164.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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